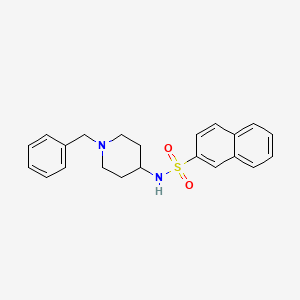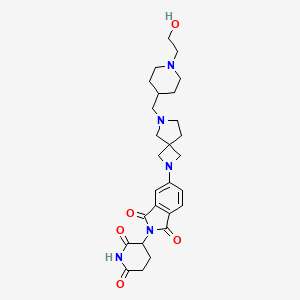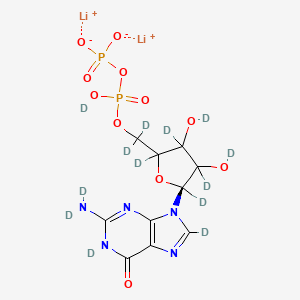
E3 Ligase Ligand-linker Conjugate 91
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 91: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimeric molecules (PROTACs) which incorporate a ligand for the E3 ubiquitin ligase and a linker . This compound plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 91 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 91 undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: These reactions are used to attach the ligand to the linker molecule.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include carbodiimides and phosphonium salts.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product formed from these reactions is the this compound itself, which is a stable and functional conjugate ready for use in targeted protein degradation .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 91 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 91 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis within the cell .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 91 is unique in its ability to form stable and functional conjugates for targeted protein degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
Inhibitor of Apoptosis Protein-based PROTACs: These use inhibitor of apoptosis protein as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and effectiveness in targeted protein degradation .
Properties
Molecular Formula |
C35H52N6O7S |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H52N6O7S/c1-23-29(49-22-37-23)25-10-8-24(9-11-25)19-36-31(44)27-18-26(42)20-41(27)32(45)30(34(2,3)4)38-28(43)21-47-17-16-39-12-14-40(15-13-39)33(46)48-35(5,6)7/h8-11,22,26-27,30,42H,12-21H2,1-7H3,(H,36,44)(H,38,43)/t26-,27+,30-/m1/s1 |
InChI Key |
TZEQJKOKYFRKJR-HRHHFINDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



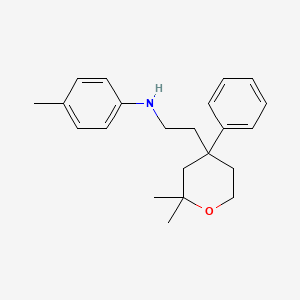
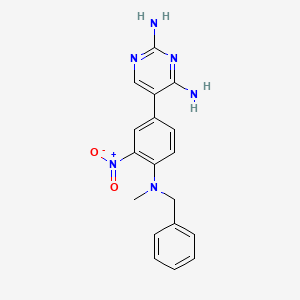
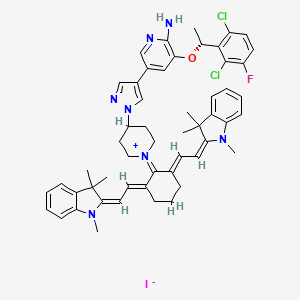

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
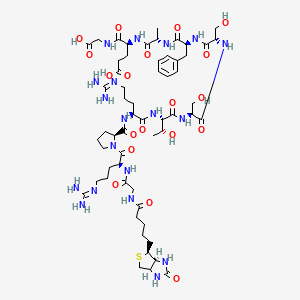
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)


